o-Ethyl o-methyl methylphosphonothioate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethoxy-methoxy-methyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O2PS/c1-4-6-7(3,8)5-2/h4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWLUBWHKLGXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O2PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276672 | |
| Record name | o-ethyl o-methyl methylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53156-14-2, 88066-00-6 | |
| Record name | Phosphonothioic acid, methyl-, O-ethyl O-methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053156142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-ethyl o-methyl methylphosphonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance Within Organophosphorus Chemistry and Its Subclasses
The field of organophosphorus chemistry, which studies compounds containing carbon-phosphorus bonds, has a rich history dating back to the early 19th century. A pivotal moment occurred in 1854 with the synthesis of tetraethyl pyrophosphate (TEPP), the first organophosphate identified as a cholinesterase inhibitor. Research accelerated significantly in the 1930s, leading to the development of both potent insecticides and highly toxic nerve agents, thereby establishing the dual-use potential of this area of chemistry.
o-Ethyl o-methyl methylphosphonothioate belongs to the organophosphorus subclass of phosphonothioates. These compounds are characterized by a phosphorus atom bonded to a methyl group, an ethoxy group, a hydroxyl group, and a sulfur atom. Its primary significance within the field stems from its role as a key precursor in the synthesis of the V-series nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate). haz-map.com The V-series agents were discovered accidentally after World War II during research into new pesticides. The phosphorus atom in this compound and its derivatives is a chiral center, meaning it exists in two enantiomeric forms (P(+) and P(-)) that can exhibit different biological activities.
Key Organophosphorus Compounds and Their Historical Significance
| Compound Name | Year of First Synthesis/Discovery | Key Contribution/Significance |
|---|---|---|
| Triethylphosphate (TEP) | 1848 (definitive synthesis) | One of the earliest synthesized organophosphorus compounds. |
| Tetraethyl pyrophosphate (TEPP) | 1854 | First organophosphate identified as a cholinesterase inhibitor. nih.gov |
| Tabun, Sarin, Soman | 1930s | Early nerve agents developed from insecticide research. nih.gov |
| V-series Agents (e.g., VX) | Early 1950s | Highly toxic nerve agents developed from pesticide research; VX is synthesized from this compound. nih.gov |
Chemical Reactivity and Transformation Pathways of O Ethyl O Methyl Methylphosphonothioate
Hydrolytic Reaction Mechanisms
Hydrolysis represents a primary pathway for the degradation of o-Ethyl o-methyl methylphosphonothioate. The mechanism and products of this reaction are significantly influenced by the pH of the aqueous environment and the presence of nucleophilic catalysts.
The rate of hydrolysis of organophosphorus compounds like this compound is highly dependent on pH. mdpi.com In alkaline conditions, the hydrolysis involves nucleophilic attack by the hydroxide (B78521) ion (OH⁻), which can lead to the cleavage of either the P-O or P-S bond. This results in two main competing pathways.
Cleavage of the P-O bond (P-OEt) yields S-(2-(diisopropylamino)ethyl) methylphosphonothioic acid (also known as EA-2192 for the VX analogue), a product that can be nearly as toxic as the parent compound. researchgate.net Conversely, cleavage of the P-S bond is considered a detoxification pathway, as it results in the formation of the significantly less toxic ethyl methylphosphonic acid (EMPA). chinayyhg.comnih.gov EMPA has been identified as a major hydrolysis product of the VX nerve agent. nih.gov
The product distribution of hydrolysis is pH-dependent. For instance, studies on similar organophosphates have shown that at a relatively high pH (>10), one type of product may be exclusively formed, whereas at a lower pH (≤9), the reaction can proceed at a slower rate and yield different major products. clevelandclinic.org Modeling of VX hydrolysis indicates that an accurate characterization of the pH dependence of the hydrolysis rate is crucial for predicting its persistence, especially in lower pH environments. mdpi.com
Table 1: Major Hydrolysis Products of this compound Analogs
| Product Name | Chemical Formula | Cleavage Pathway | Relative Toxicity |
|---|---|---|---|
| Ethyl methylphosphonic acid (EMPA) | C₃H₉O₃P | P-S Bond Cleavage | Low |
This table is interactive. Click on headers to sort.
The rate of hydrolysis can be significantly accelerated by nucleophilic catalysts. Fluoride (B91410) ions (F⁻), for example, have been shown to catalyze the hydrolysis of aryl phosphates. epa.gov The mechanism involves the rapid formation of a phosphorofluoridate intermediate, which is more susceptible to hydrolysis. epa.gov In the context of detecting agents like VX, a method involves converting the vapor to ethyl methylphosphonofluoridate by passing it through a filter impregnated with silver fluoride, highlighting the reactivity of the phosphorus center with fluoride. nih.gov This suggests that fluoride ions can act as effective nucleophiles in displacing the thioalkoxy group.
While specific data on phosphate (B84403) ion catalysis for this compound is not detailed, the general principles of nucleophilic catalysis at a phosphorus center suggest that other nucleophiles, including phosphate, could potentially facilitate its degradation, although their catalytic efficiency may vary.
Oxidative Transformations
Oxidative processes provide alternative and often more efficient pathways for the transformation of this compound, leading to different sets of products compared to hydrolysis.
Oxidation of the thiono sulfur (P=S) is not a primary pathway for this molecule as it is a phosphonothioate (containing a P-S-C bond, not a P=S bond). Instead, oxidative transformations typically involve the thioether sulfur atom and the phosphorus center. The reaction of VX and its simulants with various oxidants can lead to the cleavage of the P-S bond, yielding the corresponding phosphonate (B1237965), ethyl methylphosphonic acid (EMPA). chinayyhg.com
Simultaneously, the sulfur atom in the leaving group can be oxidized. For instance, decontamination studies have shown that oxidation of VX simulants can lead to sulfoxide (B87167) and sulfone products.
Peroxyhydrolysis, the reaction with the hydroperoxide anion (HOO⁻), is a particularly effective method for the detoxification of this compound and its analogs like VX. chinayyhg.com This reaction is significantly faster than alkaline hydrolysis and demonstrates high product selectivity.
The primary mechanism of peroxyhydrolysis involves a nucleophilic attack of the hydroperoxide anion on the phosphorus atom. This attack selectively promotes the cleavage of the P-S bond, leading almost exclusively to the formation of non-toxic products such as ethyl methylphosphonic acid (EMPA) and a corresponding sulfonate ion, avoiding the formation of the highly toxic P-O cleavage product. researchgate.netchinayyhg.com Isotope-labeling experiments have confirmed that the hydroperoxide anion exclusively displaces the thiolate ion at the phosphorus center.
Theoretical and experimental studies on model compounds suggest that the reaction proceeds through a reactive pentavalent intermediate that undergoes internal sulfur oxidation and subsequent elimination of a sulfur moiety. This intramolecular sulfur oxidation is a key step that explains the high selectivity and efficiency of the perhydrolysis detoxification process.
Table 2: Comparison of Hydrolysis and Peroxyhydrolysis of VX Analogs
| Reaction | Primary Nucleophile | Predominant Cleavage | Key Product(s) | Detoxification Efficiency |
|---|---|---|---|---|
| Alkaline Hydrolysis | OH⁻ | P-S and P-O | EMPA and EA-2192 | Moderate (produces toxic byproduct) |
This table is interactive. Click on headers to sort.
Nucleophilic Substitution Reactions at the Phosphorus Center
Nucleophilic substitution at the tetracoordinate phosphorus center of organophosphorus compounds, including phosphonothioates, is a fundamental aspect of their reactivity. These reactions are critical in various chemical and biological processes. The mechanism of these substitutions can proceed through different pathways, primarily categorized as either a concerted, single transition state process (SN2-P) or a stepwise addition-elimination (A-E) mechanism involving a pentacoordinate intermediate. mdpi.comsapub.orgnih.gov
The choice of mechanism is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the substituents attached to the phosphorus atom. sapub.org For thiophosphoryl (P=S) compounds, two primary mechanistic pathways are well-recognized:
Concerted Mechanism (ANDN or SN2-P): This pathway involves a single pentacoordinate transition state. sapub.org In a manner analogous to the SN2 reaction at a carbon center, the nucleophile attacks the phosphorus atom as the leaving group departs, leading to an inversion of configuration at the phosphorus center. mdpi.comnih.gov DFT (Density Functional Theory) calculations have provided evidence that reactions such as the alkaline hydrolysis of certain cyclic thiophosphoryl chlorides proceed via this SN2-P mechanism. nih.gov
Stepwise Mechanism (AN+DN or Addition-Elimination): This pathway involves the formation of a transient trigonal bipyramidal pentacoordinate (TBP-5C) intermediate. mdpi.comsapub.org The nucleophile first adds to the phosphorus center to form this intermediate, which then eliminates the leaving group in a second step. nih.gov The stereochemical outcome of this mechanism is more complex and depends on the stability and behavior of the intermediate. nih.gov Studies on the identity reaction between methoxyl anion and methyl ethylphenylphosphinate have shown it proceeds in a stepwise fashion. mdpi.com
In the context of phosphonothioates, the specific reaction conditions dictate the dominant pathway. For instance, studies on the aminolysis of O-aryl methylphosphonochloridothioates have shown that the mechanism can shift from concerted to stepwise depending on the reactants. sapub.org The reaction of various nucleophiles (O, N, S, and C) with phosphonates can be achieved under mild conditions, allowing for the modular synthesis of diverse phosphonothioates and related compounds. nih.gov
| Mechanism | Description | Key Features | Example Reaction Type |
|---|---|---|---|
| Concerted (SN2-P) | A single-step process where bond formation and bond breaking occur simultaneously. | Single pentacoordinate transition state; Inversion of configuration. mdpi.comnih.gov | Alkaline hydrolysis of some cyclic thiophosphoryl chlorides. nih.gov |
| Stepwise (Addition-Elimination) | A two-step process involving the formation of a pentacoordinate intermediate. | Formation of a trigonal bipyramidal intermediate; Stereochemistry is variable. mdpi.comsapub.org | Methoxyl exchange in methyl ethylphenylphosphinate. mdpi.com |
Other Mechanistic Chemical Transformations
Beyond nucleophilic substitution at the phosphorus center, this compound and its structural analogs undergo several other key chemical transformations, including hydrolysis and oxidation. These degradation pathways are crucial for understanding the compound's environmental fate and for developing effective decontamination methods.
Hydrolysis: Hydrolysis of organophosphorus compounds like this compound can occur under both acidic and alkaline conditions, typically involving the cleavage of the P-S or P-O bonds. The hydrolysis of the closely related nerve agent VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) and its simulants has been studied extensively. The primary and most significant hydrolysis product is ethyl methylphosphonic acid (EMPA), resulting from the cleavage of the P-S bond. nih.govresearchgate.net This process is a key detoxification pathway. nih.govnih.gov The perhydrolysis of a model compound, O,S-dimethyl methylphosphonothioate, with HOO⁻ has been shown to proceed via nucleophilic addition at the phosphorus center, leading to a pentavalent intermediate that subsequently eliminates the sulfur moiety without cleaving the toxic P-O bond. nih.gov
Oxidation: The bivalent sulfur atom in phosphonothioates is susceptible to oxidation. chinayyhg.com Oxidation is often a more rapid degradation method than hydrolysis. chinayyhg.com The reaction of VX and its simulants with various oxidizing agents leads to the selective formation of non-toxic products like ethyl methylphosphonic acid (EMPA). researchgate.net This transformation is believed to occur through an electrophilic attack on the sulfur atom, forming a sulfonium (B1226848) cation intermediate. Subsequent nucleophilic attack by water on the phosphorus atom leads to the cleavage of the P-S bond. researchgate.net Studies using reagents like N,N-dichlorovaleramide have demonstrated efficient oxidative decontamination. researchgate.net Furthermore, investigations into the reactions of O,S-dimethyl methylphosphonothioate with the hydroperoxide anion (HOO⁻) have provided evidence for an internal sulfur oxidation process within a reactive pentavalent intermediate, which is calculated to be an extremely exothermic and kinetically accessible pathway. nih.gov This intramolecular oxidation explains the selective degradation to non-toxic products. nih.gov
The degradation of O,S-diethyl methyl phosphonothiolate (OSDEMP), a simulant, with N,N-dichlorourethane illustrates multiple transformation pathways, including P-S bond cleavage, S-C bond cleavage, and O-C bond cleavage, leading to various products. chinayyhg.com
| Transformation Pathway | Description | Primary Product(s) | Mechanistic Insight |
|---|---|---|---|
| Hydrolysis | Cleavage of chemical bonds by reaction with water. | Ethyl methylphosphonic acid (EMPA). nih.govresearchgate.net | Proceeds via cleavage of the P-S bond. nih.gov |
| Perhydrolysis | Reaction with hydroperoxide anions (HOO⁻). | Methyl methylphosphonate (B1257008) anion (from model compound). nih.gov | Involves a pentavalent intermediate and internal sulfur oxidation. nih.gov |
| Oxidation | Reaction involving the loss of electrons, often targeting the sulfur atom. | Ethyl methylphosphonic acid (EMPA). chinayyhg.comresearchgate.net | Initiated by electrophilic attack on the sulfur atom, leading to P-S bond cleavage. researchgate.net |
Environmental Fate and Degradation Dynamics of O Ethyl O Methyl Methylphosphonothioate
Abiotic Degradation Processes in Environmental Compartments
Abiotic degradation, occurring without the involvement of living organisms, plays a significant role in the transformation of o-Ethyl o-methyl methylphosphonothioate in the environment. The primary mechanisms include hydrolysis and photolysis, which are heavily influenced by surrounding environmental conditions.
Hydrolysis in Aqueous and Solid Matrices
Hydrolysis is a critical pathway for the breakdown of this compound. The process involves the cleavage of chemical bonds by reaction with water. Studies have shown that the rate and products of hydrolysis are highly dependent on the pH of the aqueous solution. ntis.gov In acidic solutions (up to approximately pH 7) and strongly alkaline solutions (pH greater than 10), the primary reaction is the cleavage of the phosphorus-sulfur (P-S) bond. ntis.gov However, in the intermediate pH range of about 7 to 10, the compound undergoes multiple simultaneous cleavage reactions at the P-S, sulfur-carbon (S-C), and carbon-oxygen (C-O) bonds. ntis.gov
In solid environmental matrices like soil and sand, hydrolysis is also a key degradation process. nih.gov The persistence of the compound, often measured by its half-life, varies significantly depending on the material. For instance, the half-life of this compound has been estimated to be approximately 3 days in concrete, 6 days in sand, and 8 days in soil at room temperature. researchgate.net
The degradation via hydrolysis leads to several products. The main non-toxic hydrolysis product is ethyl methylphosphonic acid (EMPA). researchgate.netnih.govnih.gov Other identified degradation products include methylphosphonic acid (MPA), O-ethyl methylphosphonothioic acid (EMPTA), 2-(diisopropylamino)ethanethiol (B166743) (DESH), and bis(2-diisopropylaminoethyl) sulfide (B99878) [(DES)2]. researchgate.netwikipedia.org Notably, hydrolysis can also lead to the formation of S-(2-diisopropylaminoethyl) methylphosphonothioic acid (EA-2192), a product that is approximately as toxic as the parent compound. nih.govnih.govrsc.org The formation of these products, particularly the ratio of non-toxic to toxic byproducts, is influenced by the specific conditions of the hydrolysis reaction. rsc.org
| Matrix | Estimated Half-Life (at room temp.) | Primary Degradation Products | Reference |
|---|---|---|---|
| Sand | ~6 days | Ethyl methylphosphonic acid (EMPA), Methylphosphonic acid (MPA), O-Ethyl methylphosphonothioic acid (EMPTA), 2-(diisopropylamino)ethanethiol (DESH), S-(2-diisopropylaminoethyl) methylphosphonothioic acid (EA-2192) | researchgate.net |
| Soil | ~8 days | researchgate.net | |
| Concrete (w/c = 0.50) | ~3 days | researchgate.net | |
| Water (alone) | Slow (75% remaining after 24h) | Ethyl methylphosphonic acid (EMPA), S-(2-diisopropylaminoethyl) methylphosphonothioic acid (EA-2192), Thioic Acid | rsc.org |
Influence of Environmental Conditions (e.g., moisture, surface type, catalysts) on Degradation Rates
Environmental conditions exert a strong influence on the rate of abiotic degradation. Temperature is a primary factor, with higher temperatures generally accelerating chemical and biological degradation processes. mdpi.com Research has shown that at an elevated temperature of 35°C, the degradation rate of this compound increases markedly in sand, soil, and concrete. researchgate.net
The presence of water is crucial for hydrolysis. Increased moisture content can enhance decomposition rates by providing more water for the hydrolysis reaction. scispace.com However, the relationship is not always linear. One study found that the degradation rate on moist sand was 5 to 9 times slower than on air-dried sand, suggesting complex interactions between the compound, water, and the surface material. researchgate.net The properties of the solid matrix, such as the water-cement ratio in concrete, also affect degradation rates. researchgate.net
Catalysts can significantly accelerate the hydrolysis of this compound. For example, certain metal-organic frameworks (MOFs) have been developed that can rapidly hydrolyze the compound and its simulants. chemistryviews.orgacs.org The presence of bases also dramatically increases the rate of hydrolysis, with the product distribution being highly dependent on the basicity of the base and the amount of available water. rsc.org
| Factor | Effect on Degradation Rate | Specific Findings | Reference |
|---|---|---|---|
| Temperature | Increase | Rates remarkably increased at 35°C in sand, soil, and concrete. | researchgate.net |
| Moisture | Complex | Degradation rate was 5 to 9 times slower on moist sand compared to air-dried sand. | researchgate.net |
| Surface Type | Variable | Degradation rates increased with a lower water-cement ratio in concrete. | researchgate.net |
| Catalysts (e.g., MOFs, Bases) | Increase | Zr-based MOFs and nitrogen-containing bases significantly accelerate hydrolysis. | rsc.orgchemistryviews.org |
Photolytic Degradation Pathways
Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. This process can be a significant environmental fate pathway for this compound, particularly through photocatalysis. nih.gov Studies using titanium dioxide (TiO₂) as a photocatalyst have shown that this compound is rapidly oxidized upon exposure to light. researchgate.net
The primary photocatalytic reaction involves the cleavage of the P-S bond, leading to the formation of ethyl methylphosphonic acid (EMPA) and diisopropylaminoethanethiol (B1261029) (DESH). researchgate.net Simultaneous C-N bond cleavage has also been observed. researchgate.net An important finding from these studies is that the production of the toxic byproduct EA-2192 is rare under TiO₂ photocatalysis. researchgate.net The efficiency of photocatalytic decomposition can be enhanced by depositing metals such as silver (Ag) or gold (Au) on the TiO₂ surface, which improves charge separation and accelerates the degradation rate. researchgate.net
Biotic Degradation Mechanisms
Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms. This is a crucial process for the natural attenuation of many organic pollutants in the environment.
Microbial Degradation Pathways in Environmental Samples
The disappearance of this compound from soil is a result of combined evaporation, hydrolysis, and microbial degradation. nih.gov Several bacterial and some fungal species have been identified that can degrade a wide range of organophosphorus compounds, including this compound, in both liquid cultures and soil systems. oup.comoup.com
The initial step in the microbial degradation of many organophosphorus compounds is typically hydrolysis. oup.com This reaction is often catalyzed by a class of enzymes known as organophosphate hydrolases (OPH) or phosphotriesterases (PTE). oup.comoup.com These enzymes effectively detoxify the compound by cleaving one of the ester bonds. oup.com The subsequent fate of the hydrolysis products depends on the specific metabolic capabilities of the microbial community present.
Enzymatic Hydrolysis by Relevant Enzymes
Specific enzymes have been identified and characterized for their ability to hydrolyze this compound. Organophosphorus hydrolase (OPH), an enzyme isolated from the bacterium Pseudomonas diminuta, has been shown to effectively hydrolyze and detoxify the compound. nih.gov This enzyme is not entirely specific to the P-S bond, and it also demonstrates activity against other organophosphorus compounds. nih.gov
Phosphotriesterases (PTEs) in general are capable of catalyzing the hydrolysis of this compound. mdpi.com Engineered variants of these enzymes have been developed that can degrade high concentrations of the compound in minutes and can be used in solutions to decontaminate contaminated surfaces. semanticscholar.org A potential limitation of enzymatic hydrolysis is the production of acidic byproducts, which can lower the environmental pH and subsequently inhibit enzyme activity. mdpi.com This can sometimes be overcome by using buffers or by enzymes that can concurrently produce ammonia (B1221849) from urea (B33335) to neutralize the acid. mdpi.com
Sorption, Desorption, and Mobility in Environmental Media
The environmental mobility and persistence of this compound are significantly influenced by its interactions with soil and other environmental matrices. Sorption and desorption processes dictate its partitioning between solid and aqueous phases, thereby controlling its potential for transport into groundwater or volatilization into the atmosphere.
The adsorption of this compound to soil is primarily governed by its interaction with the soil's inorganic and organic components, particularly clay minerals and organic matter. As an organophosphorus compound, its sorption behavior is influenced by several factors, including the specific characteristics of the compound and the physico-chemical properties of the soil. icm.edu.plresearchgate.net
Clay Minerals: Clay minerals, such as kaolinite (B1170537), illite (B577164), and smectites (e.g., montmorillonite), offer significant surface area for the adsorption of organic compounds. icm.edu.plnm.gov The adsorption capacity of these minerals for polar and nonpolar organic molecules can be substantial. The affinity for adsorption typically increases with the specific surface area and cation exchange capacity (CEC) of the clay, following a general trend of kaolinite < illite < montmorillonite. nm.gov For non-ionic organophosphorus compounds, adsorption mechanisms can include hydrogen bonding and van der Waals forces. icm.edu.pl
Organic Matter: Soil organic matter (SOM) is a critical component influencing the sorption of organic pesticides. icm.edu.pl Partitioning into the organic carbon fraction of the soil is often a dominant mechanism for non-ionic organic compounds. nm.gov The presence of SOM can either increase adsorption by providing a lipophilic medium or, in some cases, decrease it by occluding mineral surfaces. icm.edu.pl Generally, a higher organic carbon content in soil leads to greater adsorption of organophosphorus compounds. icm.edu.pl
The extent of adsorption is also affected by soil pH. However, for non-ionic compounds like many organophosphorus pesticides, the effect of pH on adsorption is often considered to be minimal. icm.edu.pl
Table 1: Key Soil Factors Influencing Adsorption of this compound
| Soil Component/Property | Influence on Adsorption | Primary Mechanism(s) |
|---|---|---|
| Clay Mineral Content | Higher content generally increases adsorption. icm.edu.pl | Surface adsorption, van der Waals forces. |
| Organic Matter Content | Higher content typically increases adsorption. icm.edu.pl | Partitioning into organic carbon. |
| Soil pH | Limited direct effect for non-ionic compounds. icm.edu.pl | May influence hydrolysis rates, which indirectly affects the amount of parent compound available for sorption. |
| Cation Exchange Capacity (CEC) | Higher CEC can lead to greater adsorption, particularly for polar compounds. icm.edu.pl | Electrostatic interactions. |
| Soil Texture (Particle Size) | Finer textures (higher clay/silt) provide more surface area, increasing adsorption potential. | Surface area-dependent adsorption. |
Predicting the environmental fate and transport of this compound requires the use of sophisticated environmental models. These models simulate the movement and distribution of the compound in various environmental compartments, such as soil, groundwater, and the atmosphere.
Groundwater Transport Modeling: The potential for this compound to leach into groundwater is a significant environmental concern. Models such as MT3DMS are used to simulate solute transport in groundwater. nih.gov These models incorporate key hydrogeological and chemical processes, including:
Advection: The transport of the compound with the bulk flow of groundwater.
Dispersion: The spreading of the contaminant plume due to variations in water velocity within the porous medium. The longitudinal dispersion coefficient is a key parameter in these models. nih.gov
Sorption: The partitioning of the compound between the groundwater and the solid aquifer material, as described in the previous section.
Degradation: Chemical and biological processes that break down the compound over time.
The disappearance of related nerve agents from soil is known to result from a combination of evaporation, hydrolysis, and microbial degradation, all of which are critical inputs for accurate transport modeling. nih.gov
Atmospheric Dispersion Modeling: Although this compound has a relatively low vapor pressure, volatilization from soil or water surfaces can occur, leading to atmospheric transport. haz-map.com Atmospheric dispersion models, such as the Hybrid Single-Particle Lagrangian Integrated Trajectory (HYSPLIT) model, are used to predict the trajectory and concentration of airborne contaminants. noaa.gov These models are complete systems for computing everything from simple air parcel trajectories to complex dispersion and deposition simulations. noaa.gov Key parameters for these models include meteorological data (wind speed and direction, atmospheric stability), emission rates, and chemical transformation rates in the atmosphere, such as reaction with hydroxyl (OH) radicals. noaa.govnih.gov
Table 2: Input Parameters for Environmental Transport Models
| Model Type | Key Input Parameters | Relevance to this compound |
|---|---|---|
| Groundwater Transport (e.g., MT3DMS) | Hydraulic conductivity, groundwater velocity, soil sorption coefficient (Kd), degradation rate constants, aquifer porosity, dispersion coefficients. nih.gov | Determines leaching potential, plume migration, and persistence in subsurface environments. |
| Atmospheric Dispersion (e.g., HYSPLIT) | Emission rate (volatilization), wind speed/direction, atmospheric stability class, deposition velocity, atmospheric reaction rate constants. noaa.gov | Predicts downwind concentration, deposition patterns, and potential for long-range transport. |
Identification and Characterization of Phosphorus-Containing Degradation Products
This compound undergoes degradation in the environment through processes like hydrolysis and oxidation. chinayyhg.comnih.gov These processes lead to the formation of various phosphorus-containing products. The identification of these degradants is crucial for assessing the long-term environmental impact, as some may be persistent and/or retain toxicity. nih.govresearchgate.net
The degradation of the structurally related V-series nerve agent VX, which shares the same core structure, provides a well-studied model for the expected degradation pathways. nih.govresearchgate.net The primary degradation pathways involve the cleavage of the P-S, P-O, and S-C bonds. chinayyhg.com
Key degradation products identified from related compounds include:
Ethyl Methylphosphonic Acid (EMPA): This is a major and persistent hydrolysis product formed by the cleavage of the P-S bond. nih.gov It is considered a key indicator of the degradation of V-series agents and related compounds. nih.gov
Methylphosphonic Acid (MPA): Further hydrolysis of EMPA can lead to the formation of methylphosphonic acid, which is the ultimate hydrolysis product of many organophosphorus nerve agents. nih.gov
Methylphosphonothioic Acid: This product can be formed through the cleavage of the O-C or S-C bonds. chinayyhg.com
The identification and quantification of these degradation products typically require sophisticated analytical techniques. Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed, often involving a derivatization step (e.g., methylation) to enhance the volatility and detectability of the polar phosphonic acids. nih.govnih.gov
Table 3: Potential Phosphorus-Containing Degradation Products
| Degradation Product | Chemical Formula | Formation Pathway | Persistence |
|---|---|---|---|
| Ethyl Methylphosphonic Acid (EMPA) | C₃H₉O₃P | Hydrolysis (P-S bond cleavage). chinayyhg.comnih.gov | Considered persistent (weeks to years). nih.gov |
| Methylphosphonic Acid (MPA) | CH₅O₃P | Hydrolysis of EMPA. nih.gov | Considered persistent. nih.gov |
| Methylphosphonothioic Acid | CH₅O₂PS | Hydrolysis (O-C or S-C bond cleavage). chinayyhg.com | Data on persistence is less available but is an expected intermediate. |
Advanced Analytical Methodologies for O Ethyl O Methyl Methylphosphonothioate Research
Chromatographic-Mass Spectrometric Techniques
The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of o-Ethyl o-methyl methylphosphonothioate, offering high sensitivity and selectivity.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Compound Detection
Gas Chromatography-Mass Spectrometry (GC-MS), particularly when coupled with tandem mass spectrometry (GC-MS/MS), is a cornerstone for the detection and identification of this compound. The technique is well-suited for the analysis of volatile and semi-volatile organophosphorus compounds. nih.gov In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically through electron ionization (EI).
Electron ionization of this compound leads to the formation of a molecular ion and a series of characteristic fragment ions. While EI can sometimes result in extensive fragmentation, making the molecular ion difficult to detect, milder ionization techniques like chemical ionization (CI) can be employed to enhance its abundance. nih.govnih.gov The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, allowing for confident identification. Common fragmentation pathways for organophosphorus esters include the cleavage of the P-O, P-S, and P-C bonds.
For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is utilized. In this setup, a specific precursor ion (often the molecular ion or a prominent fragment ion) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate product ions, which are then analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interference.
Table 1: Representative GC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 141.0134 ([M+H]⁺) |
| Product Ion 1 (m/z) | 112.9 |
| Product Ion 2 (m/z) | 122.9 |
Data sourced from PubChem CID 556615. illinois.edu
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Intact Compound and Degradation Products
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) is a versatile technique for the analysis of this compound and its degradation products, particularly those that are less volatile or thermally labile. nih.gov This method is especially valuable for analyzing aqueous samples where the degradation products of related compounds like VX are often found. nih.gov
In HPLC-MS/MS, the compound is first separated on a liquid chromatography column, typically a reversed-phase column, which separates components based on their polarity. The eluent from the HPLC is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the intact compound and its degradation products. nih.gov
Similar to GC-MS/MS, tandem mass spectrometry is employed for enhanced specificity and sensitivity. By selecting the precursor ion of the intact this compound or its degradation products and monitoring their characteristic product ions, it is possible to achieve low detection limits even in complex matrices. For instance, the analysis of ethyl methylphosphonic acid (EMPA), a degradation product of VX, is well-documented using HPLC-MS/MS.
Table 2: Plausible HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+H]⁺ (m/z 141.0) |
| Potential Product Ions | Ions resulting from the loss of the ethoxy group or other characteristic fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and for monitoring its reactions. rsc.org It provides detailed information about the chemical environment of specific nuclei within the molecule.
Phosphorus-31 (³¹P) NMR Spectroscopy
Given the presence of a phosphorus atom, Phosphorus-31 (³¹P) NMR spectroscopy is an exceptionally informative technique. rsc.org It provides a direct probe into the chemical environment of the phosphorus nucleus. The ³¹P NMR spectrum of this compound is expected to show a single peak, confirming the presence of the phosphonothioate structure. rsc.org The chemical shift (δ) of this peak is sensitive to the substituents attached to the phosphorus atom and the nature of the P=S bond. For related thioic acid products, chemical shifts in the range of 70–75 ppm have been reported. wikipedia.org
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, including their chemical environment, connectivity, and stereochemistry. The ¹H NMR spectrum of this compound displays characteristic signals for the protons of the ethyl and methyl groups attached to the phosphorus atom. rsc.org The chemical shifts, multiplicities (splitting patterns), and coupling constants (J-values) of these signals are key to confirming the structure of the compound.
Table 3: Representative ¹H NMR Data for this compound
| Assignment | Chemical Shift (δ) ppm (approx.) | Multiplicity | J-coupling (Hz) (approx.) |
|---|---|---|---|
| P-O-CH₂ | 3.75 | Doublet of Quartets | J(H,H) ≈ 7.0, J(P,H) ≈ 12.8 |
| P-CH₃ | 1.84 | Doublet | J(P,H) ≈ 16 |
| O-CH₂-CH₃ | 1.30 | Triplet | J(H,H) ≈ 7.0 |
Data is representative and may vary based on solvent and experimental conditions. rsc.org
Other Spectroscopic Characterization Techniques
In addition to mass spectrometry and NMR, other spectroscopic techniques contribute to the comprehensive characterization of this compound.
Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the P=S, P-O-C, and P-C bonds. The C-H stretching and bending vibrations from the alkyl groups also provide fingerprint information for structural identification. rsc.org
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. Surface-Enhanced Raman Spectroscopy (SERS) has been reported as a sensitive method for the analysis of organophosphorus compounds, including o-ethyl methylphosphonothioate. SERS can provide unique vibrational fingerprints and is particularly useful for trace analysis.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Ethyl methylphosphonic acid |
Infrared (IR) and Raman Spectroscopy for Material Characterization
Infrared (IR) and Raman spectroscopy are non-destructive techniques that provide detailed information about the molecular vibrations of a substance, offering a unique chemical fingerprint. These methods are instrumental in the structural elucidation and characterization of this compound and related organophosphorus compounds.
Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser source. The scattered light has a different frequency from the incident light, and this frequency shift provides information about the vibrational modes of the molecule. Surface-Enhanced Raman Spectroscopy (SERS) is a particularly sensitive technique that can detect extremely low concentrations of analytes. Studies on the nerve agent VX, a close structural analog of this compound, have demonstrated the utility of SERS. These studies show that VX and its hydrolysis products exhibit unique SERS peaks in the 450 to 900 cm⁻¹ range, allowing for their identification. dntb.gov.ua It is anticipated that this compound would also present a characteristic SERS spectrum in this region.
Table 1: Postulated Characteristic Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |
| P=S Stretch | 600 - 850 | IR, Raman |
| P-O-C Stretch (asym) | 1000 - 1050 | IR |
| P-O-C Stretch (sym) | 740 - 840 | IR |
| P-C Stretch | 650 - 750 | IR, Raman |
| C-H Stretch (Alkyl) | 2850 - 3000 | IR, Raman |
| C-H Bend (Alkyl) | 1370 - 1470 | IR, Raman |
Note: The data in this table is based on general characteristic frequencies for organophosphorus compounds and is for illustrative purposes. Specific experimental values for this compound may vary.
UV-Vis Spectroscopy in Spectroscopic Probe Development
UV-Vis spectroscopy, which measures the absorption of ultraviolet and visible light by a substance, is a valuable tool in the development of spectroscopic probes for the detection of various analytes, including organophosphorus compounds. The principle often involves a chromogenic or fluorogenic molecule (the probe) that undergoes a change in its electronic structure upon interaction with the target analyte, leading to a measurable change in its absorption or emission spectrum.
While specific UV-Vis probes developed exclusively for this compound are not extensively documented, research on related compounds provides significant insights into potential strategies. For instance, a colorimetric detection method for the nerve agent VX has been developed using a squaraine derivative as a probe. mdpi.com In this system, the interaction between the thiol moiety of VX and the squaraine dye leads to a change in the molecular conjugation of the dye, resulting in a distinct color change and a shift in the UV-Vis absorption spectrum. mdpi.com This allows for the rapid, on-site detection of VX at concentrations as low as 0.4 µg/mL. mdpi.com
The underlying principle of this approach is the nucleophilic attack of the analyte on the probe, which alters the electronic properties of the probe's chromophore. This change is then quantified by monitoring the absorbance at a specific wavelength. The development of similar probes for this compound would likely involve the design of a chromophore that selectively reacts with the phosphonothioate functional group.
Table 2: Example of UV-Vis Spectroscopic Probe Performance for a Related Organophosphorus Compound (VX)
| Probe Type | Analyte | Detection Principle | Wavelength Change (nm) | Limit of Detection |
| Squaraine Derivative | VX | Colorimetric | Shift from 644 to 420 | 0.4 µg/mL |
Note: This data is for the detection of VX, a structural analog of this compound, and illustrates the potential of UV-Vis spectroscopy in this area.
Immunochemical and Sensor-Based Detection Principles
Immunochemical and sensor-based methods offer high sensitivity and selectivity for the detection of specific molecules, including organophosphorus compounds. These techniques rely on the specific binding of the target analyte to a recognition element, which is then coupled to a transducer to generate a measurable signal.
Immunochemical Detection:
Immunoassays utilize the highly specific binding between an antibody and its corresponding antigen. For small molecules like this compound, the compound itself (or a derivative) can act as a hapten, which is then conjugated to a larger carrier protein to elicit an immune response and generate specific antibodies. While the development of monoclonal antibodies specifically for this compound is not widely reported, the generation of antibodies against various organophosphorus pesticides has been successful, suggesting the feasibility of this approach. These antibodies can then be integrated into various immunoassay formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), for sensitive and specific detection.
Sensor-Based Detection:
A variety of sensor platforms have been developed for the detection of organophosphorus compounds, often utilizing recognition elements such as molecularly imprinted polymers (MIPs) or sensitive coatings on transducers like surface acoustic wave (SAW) devices.
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. An electrochemical sensor based on a MIP was developed for the selective detection of ethyl methylphosphonic acid (EMPA), a metabolite of the nerve agent VX. nih.gov This sensor demonstrated high sensitivity with a detection limit in the nanomolar range in complex matrices like human plasma and urine. nih.gov The principle involves the imprinting of the target molecule in a polymer matrix, which, after removal of the template, leaves cavities that are complementary in shape and functionality to the analyte. The rebinding of the analyte to these cavities can be detected by various transduction methods, including electrochemical measurements.
Surface Acoustic Wave (SAW) Sensors: SAW sensors are highly sensitive mass-based detectors. A thin film of a material that selectively interacts with the target analyte is coated onto the surface of a piezoelectric substrate. When the analyte adsorbs onto the coating, the mass of the film increases, which in turn alters the velocity of the surface acoustic wave propagating across the substrate, leading to a measurable frequency shift. A SAW-based chemical sensor has been developed for the detection of sulfur-containing organophosphorus compounds like VX, utilizing a two-step self-assembly and molecular imprinting technology for the sensitive film deposition. nih.gov This sensor exhibited high sensitivity and a low detection limit for VX. nih.gov
Table 3: Performance Characteristics of Sensor-Based Detection Methods for Related Organophosphorus Compounds
| Sensor Type | Recognition Element | Analyte | Linear Range | Limit of Detection |
| Electrochemical Sensor | Molecularly Imprinted Polymer (MIP) | EMPA | 1.0 × 10⁻¹⁰ M – 2.5 × 10⁻⁹ M | 2.75 × 10⁻¹¹ M (standard solution) |
| Surface Acoustic Wave (SAW) Sensor | Self-Assembled Monolayer & MIP | VX | 0.15–5.8 mg/m³ | Not explicitly stated, but high sensitivity reported |
Note: The data in this table is for the detection of EMPA (a metabolite of VX) and VX, which are structurally related to this compound, and demonstrates the capabilities of these sensor technologies.
Computational and Theoretical Chemistry Investigations of O Ethyl O Methyl Methylphosphonothioate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to investigating the electronic properties and predicting the reactivity of organophosphorus compounds. Methods like Density Functional Theory (DFT) and Molecular Orbital Theory are frequently employed to this end.
Density Functional Theory (DFT): DFT has been utilized to study the structure and properties of organophosphorus compounds, including analogs of o-Ethyl o-methyl methylphosphonothioate. earthlinepublishers.com For instance, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to optimize the structures of related nerve agents to find their energy minima. earthlinepublishers.com Such calculations provide information on electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). earthlinepublishers.com The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. jchemlett.com A smaller gap generally implies higher reactivity. jchemlett.com
Molecular Orbital Theory: This theory is instrumental in understanding chemical reactions and electronic structure. earthlinepublishers.com Semi-empirical molecular orbital calculations have been used to compare the electronic properties of various phosphorothiolates, including close analogs of this compound, to determine their susceptibility to nucleophilic attack. dtic.mil These studies often involve calculating electrostatic potential maps to identify electron-rich and electron-deficient regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. jchemlett.comdtic.mil
The following table summarizes key electronic properties that can be determined for related compounds using quantum chemical calculations.
| Calculated Property | Significance in Reactivity Analysis | Computational Method Example |
| HOMO Energy | Indicates the ability to donate an electron; related to reactivity with electrophiles. | DFT (B3LYP/6-31++G(d,p)) earthlinepublishers.com |
| LUMO Energy | Indicates the ability to accept an electron; related to reactivity with nucleophiles. | DFT (B3LYP/6-31++G(d,p)) earthlinepublishers.com |
| HOMO-LUMO Gap (Δε) | Relates to the chemical stability and reactivity of the molecule. earthlinepublishers.com | DFT (B3LYP/6-31++G(d,p)) earthlinepublishers.com |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for nucleophilic and electrophilic attack. jchemlett.com | Hartree-Fock (HF) jchemlett.com |
| Dipole Moment | Indicates the overall polarity of the molecule, influencing intermolecular interactions. jchemlett.com | DFT jchemlett.com |
Reaction Mechanism Elucidation and Kinetic Modeling through Computational Approaches
Computational chemistry is a vital tool for elucidating complex reaction mechanisms and modeling their kinetics, providing a detailed view of transition states and reaction energy barriers.
Reaction Mechanism Studies: For analogs of this compound, computational methods have been extensively used to study hydrolysis and aminolysis reactions. DFT (using functionals like M062X) and ab initio methods (like MP2) have been employed to investigate the aminolysis of O,S-dimethyl methylphosphonothiolate, a model for nerve agents. nih.gov These studies have shown that the reaction can proceed through either concerted or stepwise pathways, with the stepwise route often being more favorable. nih.gov Calculations have also revealed that catalysts, such as a water molecule, can significantly lower the activation energy by facilitating proton transfer. nih.gov Similarly, quantum mechanical calculations have been crucial in understanding the hydrolysis mechanisms of related compounds. For the alkaline perhydrolysis of O,S-dimethyl methylphosphonothioate, theoretical calculations showed that P-O bond cleavage is energetically unfavorable, while a pathway involving intramolecular sulfur oxidation is exothermic and kinetically accessible, explaining the selective formation of non-toxic products. acs.org
Kinetic Modeling: Theoretical investigations have been conducted on the kinetics of gas-phase reactions of similar compounds, such as the reaction of O,O-diethyl methylphosphonothioate with OH radicals. researchgate.net These studies help in understanding the atmospheric chemistry and persistence of such compounds. nih.gov Kinetic parameters derived from these computational models can be used to predict reaction rates under various conditions. nih.gov For instance, rate constants for the reactions of O,S-dimethyl methylphosphonothioate with OH radicals have been measured and calculated, providing insight into its atmospheric lifetime. nih.govresearchgate.net
The table below outlines the types of mechanistic insights gained from computational studies on related organophosphorus compounds.
| Reaction Type | Computational Method | Key Findings |
| Aminolysis | DFT (M062X), MP2 | Stepwise mechanism is generally favored over a concerted one; catalysts (e.g., H₂O) lower activation energy by facilitating proton transfer. nih.gov |
| Alkaline Perhydrolysis | Quantum Mechanics | P-O bond cleavage is energetically unfavorable; an intramolecular sulfur oxidation pathway is kinetically accessible and explains product selectivity. acs.org |
| Gas-Phase Oxidation | DFT | Elucidation of reaction pathways and kinetics with atmospheric radicals like OH. researchgate.net |
Spectroscopic Property Prediction and Interpretation
Computational methods are increasingly used to predict and interpret spectroscopic data, aiding in the structural elucidation of molecules.
Vibrational Spectroscopy: Theoretical calculations using methods such as DFT (e.g., B3LYP) and Hartree-Fock (HF) can compute vibrational frequencies. researchgate.net These calculated frequencies, corresponding to specific bond vibrations (e.g., P=O, P-O-C), can be compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm molecular structure and assign spectral bands. researchgate.net For example, a red shift in the calculated N-H stretching wavenumber compared to the experimental value can indicate a weakening of the bond. researchgate.net
NMR Spectroscopy: While not explicitly found for the target compound in the search results, quantum chemical calculations are widely used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P). These predictions can be instrumental in assigning peaks in experimental spectra and confirming the structure of a compound and its stereoisomers. science.gov
Mass Spectrometry: The fragmentation patterns observed in Mass Spectrometry (MS) can be investigated using theoretical approaches. chemrxiv.org Molecular dynamics simulations combined with quantum chemical methods can be used to explore the fragmentation pathways of protonated molecules during collision-induced dissociation (CID), helping to interpret complex ESI-MS/MS spectra. chemrxiv.org This approach has been used to identify rearrangement mechanisms that would be difficult to deduce from experimental data alone. chemrxiv.org
| Spectroscopic Technique | Predicted Property | Computational Method Example | Application |
| Infrared (IR) & Raman | Vibrational Frequencies | DFT (B3LYP/6-31G(d)) researchgate.net | Assignment of experimental spectral bands to specific molecular vibrations. researchgate.net |
| Mass Spectrometry (MS/MS) | Fragmentation Pathways | Quantum Chemical Mass Spectrometry (QCxMS) chemrxiv.org | Elucidation of fragmentation mechanisms and interpretation of complex spectra. chemrxiv.org |
| UV-Visible | Excitation Energies (λmax) | TD-SCF jchemlett.com | Prediction of maximum absorbance wavelengths. jchemlett.com |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis provide insight into the dynamic behavior and three-dimensional structure of molecules in various environments.
Molecular Dynamics Simulations: MD simulations have been instrumental in understanding the interaction of this compound analogs with biological targets, particularly enzymes like acetylcholinesterase (AChE). These simulations can model the formation of the enzyme-inhibitor complex, revealing the specific interactions and conformational changes that occur during inhibition. Furthermore, MD has been used to study the transport of these compounds, such as their diffusion within polymeric materials, which is relevant for understanding decontamination processes. science.gov
Conformational Analysis: The three-dimensional structure and flexibility of organophosphorus compounds can be explored using computational methods. DFT calculations have been used to perform conformational analyses of related molecules, identifying multiple energetically preferred conformers. mdpi.com These studies determine key structural features, such as the planarity of amide fragments or the orientation of substituents relative to phosphoryl groups (e.g., cis- or gauche-). mdpi.com Such analyses are crucial because the biological activity and reactivity of a molecule can be highly dependent on its conformation. mdpi.com
Stereochemical Aspects and Their Chemical Implications in O Ethyl O Methyl Methylphosphonothioate
Chirality at the Phosphorus Center and Enantiomeric Properties
The phosphorus atom in o-Ethyl o-methyl methylphosphonothioate is bonded to four different substituents: an ethoxy group, a methoxy (B1213986) group, a methyl group, and a sulfur atom. This arrangement makes the phosphorus atom a stereocenter, leading to the existence of two non-superimposable mirror images, known as enantiomers. These enantiomers are often designated as P(+) and P(-) based on their optical rotation, or more systematically as (R)- and (S)-isomers according to the Cahn-Ingold-Prelog priority rules.
The existence of these stereoisomers is fundamental to understanding the compound's behavior, as they can exhibit significant differences in biological activity. This is particularly relevant in the context of its structural similarity to V-series nerve agents, where the stereochemistry at the phosphorus center dictates the potency of acetylcholinesterase inhibition. nih.govnih.gov For instance, in the related nerve agent VX, the P(-) enantiomer is known to be the more toxic stereoisomer. nih.gov The separation and quantification of these enantiomers are crucial for detailed toxicological studies and the development of potential countermeasures. Chiral chromatography is a key technique for resolving the enantiomers of such organophosphorus compounds.
Table 1: Enantiomeric Properties of Chiral Organophosphorus Compounds
| Property | Description | Relevance to this compound |
|---|---|---|
| Chirality | The phosphorus center is chiral due to four different substituents. | Results in two enantiomers: (R) and (S) or P(+) and P(-). |
| Biological Activity | Enantiomers can exhibit different potencies in biological systems. | One enantiomer is likely a more potent inhibitor of acetylcholinesterase than the other, a key consideration for its toxicological profile. nih.govnih.gov |
| Resolution | Enantiomers can be separated using techniques like chiral chromatography. | Separation is essential for studying the specific properties and effects of each isomer. |
Influence of Stereoisomerism on Chemical Reactivity and Degradation Pathways
The stereochemistry of this compound not only affects its biological activity but also influences its chemical reactivity and degradation pathways. The spatial arrangement of the substituents around the chiral phosphorus center can affect the accessibility of the phosphorus atom to nucleophiles and the stability of transition states in chemical reactions.
The degradation of organophosphorus compounds can occur through various abiotic and biotic pathways, with hydrolysis being a primary mechanism. The rate of hydrolysis can be stereoselective, meaning that one enantiomer may degrade faster than the other. This has been observed in the enzymatic hydrolysis of related V-type nerve agents. For example, certain engineered mutants of the enzyme phosphotriesterase (PTE) from Brevundimonas diminuta have shown a marked stereopreference for the hydrolysis of the more toxic P(-) enantiomer of VX. nih.gov
In one study, the engineered enzyme BdPTE-7 degraded the P(-) enantiomer of VX with a half-life of 2.8 minutes, while the P(+) enantiomer was degraded much slower, with a half-life of 42 minutes. nih.gov This demonstrates a significant stereoselectivity in the enzymatic degradation process. While this data is for the closely related compound VX, it strongly suggests that the enantiomers of this compound would also exhibit different rates of enzymatic degradation.
The abiotic degradation, such as hydrolysis in different environmental conditions, may also exhibit some degree of stereoselectivity, although typically less pronounced than in enzymatic reactions. The precise influence of stereoisomerism on the abiotic degradation pathways of this compound would depend on the specific reaction conditions, such as pH and temperature.
Table 2: Stereoselective Degradation of a Related V-Agent (VX) by Engineered Phosphotriesterases
| Enzyme Variant | Enantiomer | Half-life (t½) |
|---|---|---|
| BdPTE-4 | P(-) VX | 3.6 min |
| P(+) VX | 63 min | |
| BdPTE-7 | P(-) VX | 2.8 min |
This data illustrates the principle of stereoselective enzymatic degradation in a structurally similar compound, suggesting a similar behavior for this compound. nih.gov
Q & A
Q. What are the validated synthesis pathways for o-Ethyl o-methyl methylphosphonothioate, and how can purity be ensured during production?
The compound is typically synthesized via nucleophilic substitution reactions involving methylphosphonothioic acid derivatives and ethyl/methyl halides. Key steps include strict anhydrous conditions to prevent hydrolysis and chromatographic purification (e.g., gas chromatography or HPLC) to isolate the target compound from byproducts like O-ethyl methylphosphonic acid (EMPA) . Purity validation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and detect trace impurities .
Q. What analytical methods are most effective for detecting this compound in environmental samples?
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard due to its sensitivity in identifying thiophosphonate esters. For aqueous samples, solid-phase extraction followed by derivatization with fluorinating agents (e.g., trifluoroacetic anhydride) enhances detectability . Liquid chromatography-tandem MS (LC-MS/MS) is preferred for complex matrices, with a detection limit of ~0.1 µg/L in groundwater .
Q. How does hydrolysis degrade this compound, and what are the primary degradation products?
Hydrolysis under alkaline conditions cleaves the P-S bond, yielding methylphosphonic acid and ethyl methylphosphonate as primary products. Kinetic studies show pseudo-first-order degradation rates (e.g., k = 1.2 × 10⁻³ s⁻¹ at pH 10), with temperature and ionic strength significantly influencing reaction pathways . Hydrolysis pathways must be validated using ³¹P NMR to track phosphonate intermediates .
Advanced Research Questions
Q. What experimental design considerations are critical for studying the neurotoxic mechanisms of this compound in vitro?
In vitro models (e.g., acetylcholinesterase inhibition assays) require precise control of incubation times (≤30 min) to avoid nonspecific binding. Dose-response curves should use logarithmic concentrations (1 nM–10 µM) to determine IC₅₀ values. Confounding factors, such as serum proteins in cell media, must be minimized via buffer-only systems . Parallel assays with positive controls (e.g., VX nerve agent) are essential for comparative toxicity analysis .
Q. How can conflicting data on degradation rates of this compound in solid vs. aqueous phases be resolved?
Discrepancies arise from matrix effects (e.g., adsorption onto soil particles) and catalytic activity of metal oxides. A tiered approach is recommended:
- Phase 1: Conduct controlled hydrolysis in aqueous buffers (pH 4–10) to establish baseline kinetics.
- Phase 2: Introduce solid matrices (e.g., silica, clay) and quantify adsorption-desorption equilibria using Langmuir isotherms.
- Phase 3: Apply advanced techniques like ³¹P solid-state magic-angle spinning (MAS) NMR to monitor degradation in heterogeneous systems .
Q. What strategies mitigate spectral overlap in NMR analysis of this compound and its analogs?
Spectral deconvolution using 2D NMR (e.g., HSQC, HMBC) resolves overlapping ¹H and ¹³C signals. For ³¹P NMR, chemical shift anisotropy can be minimized with high magnetic field strengths (≥500 MHz) and cryoprobes. Referencing experimental data against computational predictions (DFT-based chemical shift calculations) improves accuracy, particularly for minor degradation products .
Q. How do metal-organic frameworks (MOFs) enhance the catalytic decomposition of this compound, and what are the limitations?
MOFs like UiO-66-NH₂ facilitate hydrolysis via Lewis acid sites (e.g., Zr⁴⁺ nodes). Degradation rates depend on pore accessibility and water stability, with VX analogs showing slower kinetics (k = 0.05 h⁻¹) compared to GD (k = 0.12 h⁻¹) . Limitations include pore blockage by bulkier degradation products, necessitating post-reaction solvent washing to regenerate catalytic activity.
Data Contradictions and Validation
- Degradation Pathway Disputes : Some studies report thiophosphate oxidation as a minor pathway , while others emphasize P-S bond cleavage as dominant . Resolve via isotopic labeling (¹⁸O/³⁴S) and tandem MS fragmentation.
- Analytical Sensitivity : GC-MS and LC-MS/MS results may vary due to derivatization efficiency. Cross-validate using orthogonal methods (e.g., ion mobility spectrometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
